molecular formula C11H18N2O2 B8546693 ethyl 3,5-diethyl-1H-pyrazole-1-acetate

ethyl 3,5-diethyl-1H-pyrazole-1-acetate

Cat. No. B8546693
M. Wt: 210.27 g/mol
InChI Key: HISYJNKXZWCTGO-UHFFFAOYSA-N
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Patent
US08586611B2

Procedure details

To a solution of 3,5-diethyl-4H-pyrazole (2.14 g, 17.2 mmol) (i.e. the product of Example 15, Step A) in N,N-dimethylformamide (10 mL) was added potassium carbonate (4.7 g) and ethyl bromoacetate (2.9 mL, 26.1 mmol). The reaction mixture was stirred at room temperature overnight. The resulting solids were filtered off and the filtrate was diluted with ethyl acetate, washed with water and dried over MgSO4. The reaction mixture was concentrated under reduced pressure to give 2.79 g of the title compound.
Name
3,5-diethyl-4H-pyrazole
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH2:7][C:6]([CH2:8][CH3:9])=[N:5][N:4]=1)[CH3:2].C(C1C=C(CC)NN=1)C.C(=O)([O-])[O-].[K+].[K+].Br[CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28]>CN(C)C=O>[CH2:1]([C:3]1[CH:7]=[C:6]([CH2:8][CH3:9])[N:5]([CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[N:4]=1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
3,5-diethyl-4H-pyrazole
Quantity
2.14 g
Type
reactant
Smiles
C(C)C1=NN=C(C1)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NNC(=C1)CC
Name
Quantity
4.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solids were filtered off
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=NN(C(=C1)CC)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.